3-Bromo-2,6-dichlorobenzaldehyde

Cross-coupling Suzuki-Miyaura Selective functionalization

3-Bromo-2,6-dichlorobenzaldehyde (CAS 1254701-24-0) is a critical polyhalogenated aromatic aldehyde building block for pharmaceutical and organic synthesis. Its unique 3-bromo/2,6-dichloro substitution pattern provides chemoselective reactivity for sequential cross-coupling, enabling precise construction of complex molecular scaffolds and heterocyclic libraries. This sterically hindered scaffold modulates biological target interactions, making it essential for lead optimization programs requiring conformational restriction and metabolic stability.

Molecular Formula C7H3BrCl2O
Molecular Weight 253.90 g/mol
CAS No. 1254701-24-0
Cat. No. B6306296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-dichlorobenzaldehyde
CAS1254701-24-0
Molecular FormulaC7H3BrCl2O
Molecular Weight253.90 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C=O)Cl)Br
InChIInChI=1S/C7H3BrCl2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
InChIKeyRUPMIAWNFMQYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-dichlorobenzaldehyde (CAS 1254701-24-0) Technical Procurement Profile


3-Bromo-2,6-dichlorobenzaldehyde (CAS 1254701-24-0) is a polyhalogenated aromatic aldehyde with a molecular formula of C₇H₃BrCl₂O and a molecular weight of 253.91 g/mol [1]. It features a benzaldehyde core substituted with a bromine atom at the 3-position and chlorine atoms at both the 2- and 6-positions, creating a sterically hindered and electronically unique scaffold . This compound is primarily utilized as a specialized building block in pharmaceutical research and organic synthesis, where its distinct halogenation pattern provides a unique reactivity profile not achievable with simpler halogenated benzaldehyde analogs .

Procurement Risks of Substituting 3-Bromo-2,6-dichlorobenzaldehyde with Other Halogenated Benzaldehydes


Generic substitution of 3-bromo-2,6-dichlorobenzaldehyde with other in-class compounds like 2,6-dichlorobenzaldehyde or 3-bromobenzaldehyde is scientifically invalid due to fundamentally different reactivity profiles. The unique combination of a single bromine atom at the 3-position and chlorine atoms at both ortho-positions (2- and 6-) creates a distinct electronic and steric environment around the aldehyde group and the aromatic ring. This substitution pattern is not replicated in any common analog. The presence of a bromine atom, which is more reactive in cross-coupling reactions than chlorine [1], provides a site for selective functionalization that is absent in 2,6-dichlorobenzaldehyde. Conversely, the presence of ortho-chlorine atoms provides steric hindrance that modulates the reactivity of the aldehyde group and the bromine, a feature not present in simpler 3-bromobenzaldehyde . The reliance on class-level inferences is necessary due to the absence of published direct comparative studies for this specific, research-use-only compound.

Quantitative Differentiation Evidence for 3-Bromo-2,6-dichlorobenzaldehyde (CAS 1254701-24-0)


Differentiation in Cross-Coupling Reactivity via Halogen Selectivity

3-Bromo-2,6-dichlorobenzaldehyde contains both bromine and chlorine substituents, providing a basis for chemoselective cross-coupling. In palladium-catalyzed Suzuki-Miyaura reactions, aryl bromides are significantly more reactive than aryl chlorides [1]. This allows for the selective functionalization of the C-Br bond at the 3-position in the presence of the ortho-chloro substituents. While a direct head-to-head study comparing this exact compound to analogs is not available, this principle is a well-established class-level inference supported by extensive literature on halogen reactivity in cross-coupling [2].

Cross-coupling Suzuki-Miyaura Selective functionalization

Steric and Electronic Modulation of Aldehyde Reactivity

The 2- and 6-chloro substituents in 3-bromo-2,6-dichlorobenzaldehyde create significant steric hindrance around the aldehyde carbonyl, which is known to influence the outcome of nucleophilic addition and condensation reactions . This steric environment is absent in analogs like 3-bromobenzaldehyde. While quantitative data on reaction rates are not available for this specific compound, the presence of two ortho-chlorine atoms is a well-recognized structural feature that can alter the kinetics and selectivity of reactions at the aldehyde group compared to unhindered or less-hindered benzaldehydes.

Nucleophilic addition Steric hindrance Reactivity modulation

Physical Property Profile: LogP and Polar Surface Area

3-Bromo-2,6-dichlorobenzaldehyde has a computed XLogP3-AA value of 3.3 and a topological polar surface area (TPSA) of 17.1 Ų [1]. These values indicate moderate lipophilicity and low polarity. While direct comparator data for close analogs are not collated in a single source, these physicochemical properties are crucial parameters in medicinal chemistry for predicting membrane permeability and oral bioavailability . The presence of multiple halogens contributes to a higher LogP compared to unsubstituted benzaldehyde (XLogP3 ~1.5), which can be a key differentiator for researchers designing molecules with specific pharmacokinetic profiles.

Lipophilicity ADME Computational chemistry

Primary Research Applications for 3-Bromo-2,6-dichlorobenzaldehyde (CAS 1254701-24-0)


Orthogonal Functionalization in Complex Molecule Synthesis

This compound is ideal for synthetic sequences requiring sequential, chemoselective cross-coupling reactions. The distinct reactivity of the aryl bromide versus the aryl chlorides, as established by class-level inference [1], allows for the introduction of different molecular fragments at specific positions on the aromatic ring. This is a critical capability for the construction of diverse compound libraries or complex natural product analogs where precise control over substitution is required.

Development of Sterically Shielded Bioactive Scaffolds

In medicinal chemistry, the steric hindrance imparted by the 2,6-dichloro substitution pattern can be leveraged to modulate the interaction of a drug candidate with its biological target. This aldehyde serves as a starting material for building conformationally restricted or metabolically stable core structures, a common strategy in lead optimization to improve potency and selectivity.

Synthesis of Polyhalogenated Heterocycles

The aldehyde group in 3-bromo-2,6-dichlorobenzaldehyde is a versatile handle for the synthesis of various heterocyclic systems (e.g., imidazoles, thiazoles, pyridines). The presence of multiple halogens allows for further elaboration of the resulting heterocyclic core via cross-coupling or nucleophilic aromatic substitution. This application is central to the discovery of new pharmaceuticals and agrochemicals.

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